5-(4H-1,2,4-triazol-4-yl)benzene-1,3-dicarboxylic acid is a chemical compound with the molecular formula and a molecular weight of approximately 233.183 g/mol. This compound is recognized for its potential applications in coordination chemistry, particularly as a ligand due to the presence of nitrogen and oxygen donor atoms. The compound's structure features a benzene ring substituted with a triazole group and two carboxylic acid functionalities, which contribute to its reactivity and binding properties in various chemical contexts.
The compound is classified under organic compounds and is specifically categorized as a dicarboxylic acid. It can be sourced from various chemical suppliers, with its CAS number being 1159694-37-7. The structure can be represented in SMILES notation as OC(=O)c1cc(c(n2cn[nH]n2)cc(c1)C(=O)O)C
.
The synthesis of 5-(4H-1,2,4-triazol-4-yl)benzene-1,3-dicarboxylic acid typically involves the reaction of 4H-1,2,4-triazole with isophthalic acid. This reaction can be conducted under various conditions to optimize yield and purity.
The synthetic route may include the following steps:
The molecular structure of 5-(4H-1,2,4-triazol-4-yl)benzene-1,3-dicarboxylic acid consists of:
The compound exhibits specific spectroscopic characteristics:
5-(4H-1,2,4-triazol-4-yl)benzene-1,3-dicarboxylic acid participates in several chemical reactions:
The reactivity of this compound can be attributed to its functional groups:
The mechanism of action for 5-(4H-1,2,4-triazol-4-yl)benzene-1,3-dicarboxylic acid primarily revolves around its ability to coordinate with metal ions:
Studies have shown that complexes formed using this ligand exhibit diverse structural properties depending on pH and metal ion identity .
5-(4H-1,2,4-triazol-4-yl)benzene-1,3-dicarboxylic acid typically appears as a solid at room temperature. Its melting point and solubility characteristics depend on solvent choice but are generally soluble in polar solvents due to its acidic nature.
The compound exhibits notable chemical properties:
5-(4H-1,2,4-triazol-4-yl)benzene-1,3-dicarboxylic acid has several applications:
CAS No.: 119757-73-2
CAS No.: 25811-35-2
CAS No.: 99-18-3
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 12737-18-7